molecular formula C21H15FN2O2 B14377635 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one CAS No. 88538-93-6

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B14377635
CAS No.: 88538-93-6
M. Wt: 346.4 g/mol
InChI Key: FIBXJQUKOHKGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is an organic compound with the molecular formula C21H15FN2O2 and a molecular weight of 346.354 g/mol . This fluorinated quinazolinone derivative is built around a core quinazolin-4(3H)-one structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The specific substitution pattern on this core, featuring a 2-methyl group and a 4-(4-fluorophenoxy)phenyl moiety at the 3-position, defines its unique physicochemical properties and potential research applications. Compounds within the quinazolinone family are frequently investigated for their pharmacological properties, including potential as kinase inhibitors, and for their utility in material science research. Researchers value this compound for exploring structure-activity relationships in drug discovery and for developing new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

88538-93-6

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H15FN2O2/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)16-8-12-18(13-9-16)26-17-10-6-15(22)7-11-17/h2-13H,1H3

InChI Key

FIBXJQUKOHKGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Fluorophenoxy Intermediate

The synthesis begins with preparing the 4-(4-fluorophenoxy)phenyl moiety. A common method involves nucleophilic aromatic substitution, where 4-fluorophenol reacts with a halogenated benzene derivative under basic conditions. For instance, potassium carbonate in dimethylformamide (DMF) facilitates the substitution of a para-halogen (e.g., bromine) on the phenyl ring with the fluorophenoxy group. This step typically achieves yields of 70–85%, depending on the halogen’s leaving group ability and reaction temperature.

Quinazolinone Core Construction

The quinazolinone core is synthesized via cyclization of 2-methylanthranilamide derivatives. In one approach, 2-methylanthranilic acid is treated with acetic anhydride to form the corresponding acetamide, which undergoes condensation with ammonium acetate to yield 2-methylquinazolin-4(3H)-one. Alternative routes employ hydrazine hydrate to facilitate cyclization under reflux conditions in ethanol, achieving yields of 65–78%.

Coupling of Substituents

The fluorophenoxy intermediate is coupled to the quinazolinone core using Ullmann or Buchwald-Hartwig amination. For example, copper(I) iodide and trans-1,2-diaminocyclohexane catalyze the coupling of 4-(4-fluorophenoxy)phenylboronic acid with 3-iodo-2-methylquinazolin-4(3H)-one in toluene at 110°C, yielding the target compound in 60–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol optimized for similar quinazolinones involves irradiating a mixture of 2-methylanthranilamide, 4-(4-fluorophenoxy)benzaldehyde, and ammonium acetate in acetic acid at 150°C for 15 minutes. This method achieves yields of 73–80%, compared to 12–24 hours under conventional heating. Key advantages include:

  • Reduced side reactions : Controlled heating minimizes decomposition.
  • Solvent efficiency : Reactions proceed in neat conditions or with minimal ethanol.

Oxidant-Free Methods via CuAAC Reaction

A modern approach avoids harsh oxidants by leveraging copper-catalyzed alkyne-azide cycloaddition (CuAAC). In this method, 2-aminobenzamide reacts with a sulfonyl azide and a terminal alkyne bearing the fluorophenoxy group. The reaction proceeds at room temperature in acetonitrile, with copper(I) iodide as the catalyst, yielding the quinazolinone core via intermediate ketenimine formation. This method is particularly effective for phenolic derivatives, achieving 85–90% yield without requiring protective groups.

Comparative Analysis of Methodologies

Method Yield (%) Time Catalyst Key Advantage
Traditional multistep 60–72 24–48 h CuI, Pd catalysts Scalability
Microwave-assisted 73–80 15–30 min None Rapid synthesis
CuAAC oxidant-free 85–90 6–12 h CuI Mild conditions, no oxidants

Table 1 : Comparison of synthetic methods for 3-(4-(4-fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one. Data synthesized from.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Transitioning batch reactions to continuous flow systems enhances reproducibility and reduces waste. For example, microreactors enable precise control over the exothermic cyclization step, improving yield by 12–15% compared to batch processes.

Purification Techniques

Industrial purification employs recrystallization from ethanol-water mixtures or chromatography on silica gel. High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity, critical for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenoxy group.

Scientific Research Applications

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

The following table summarizes key structural analogs of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one, emphasizing differences in substituents, synthetic yields, and functional properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
3-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one 4-Fluorophenyl at position 3 268.29 Used as a synthetic intermediate; structural simplicity aids crystallography studies .
3-(4-Chloro-2-nitrophenyl)-2-methylquinazolin-4(3H)-one 4-Chloro-2-nitrophenyl at position 3 307.72 Characterized via X-ray crystallography; nitro group enhances electron-withdrawing effects .
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one (3c) 4-Methoxyphenyl at position 3, phenyl at position 2 342.37 Exhibits antioxidant activity (IC₅₀ ~12 µM); methoxy group improves radical scavenging .
3-(4-(2,4-Dichlorophenoxy)butyl)-2-methylquinazolin-4(3H)-one (Compound 8) 2,4-Dichlorophenoxybutyl chain at position 3 402.27 Synthesized in 61% yield; phenoxyalkyl chain enhances solubility in non-polar media .
3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (BZ3) Hydroxybenzylideneamino group at position 3 293.31 Corrosion inhibitor (92% efficiency in HCl); Schiff base enhances adsorption on metal surfaces .

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) improve crystallinity and stability but may reduce solubility.
  • Electron-donating groups (e.g., methoxy in , hydroxy in ) enhance antioxidant and corrosion inhibition properties.
  • Fluorine substitution (as in the target compound and ) balances lipophilicity and metabolic stability, critical for drug-like molecules.

Synthetic Yields: Phenoxyalkyl derivatives (e.g., Compound 8 in ) show moderate yields (61–82%), influenced by steric hindrance from alkyl chains. Direct aryl substitutions (e.g., 4-fluorophenyl in ) are typically higher-yielding (75–87%) due to simpler reaction pathways .

Functional Applications :

  • Antioxidant Activity : Methoxy and naphthyl groups in derivatives like 3c and 3h () significantly enhance radical scavenging.
  • Corrosion Inhibition : Schiff base derivatives (BZ3, BZ4 in ) achieve >90% efficiency via nitrogen-rich adsorption sites.
  • Structural Studies : Halogenated analogs (e.g., ) are preferred for crystallographic analysis due to improved diffraction quality.

Biological Activity

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, synthesis, and biological evaluations of this specific compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H16FNO2. Its structure includes a quinazolinone core substituted with a fluorophenoxy group, which is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazolinone derivatives. Various methods have been reported, including the use of acetic anhydride and hydrazine hydrate to produce the desired quinazolinone framework .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines, including:

  • PC3 (prostate cancer) : IC50 values around 10 µM.
  • MCF-7 (breast cancer) : IC50 values around 10 µM.
  • HT-29 (colon cancer) : IC50 values around 12 µM .

These findings suggest that the compound may inhibit cell growth in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

The antibacterial properties of quinazolinones have also been explored. Compounds similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect antibacterial efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of several quinazolinone derivatives, including the target compound, against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited potent anticancer activity, underscoring the importance of the fluorophenoxy substitution in enhancing bioactivity .
  • Antibacterial Screening : Another research focused on assessing the antibacterial properties of quinazolinones against common pathogens. The study reported promising results for compounds with similar structures, leading to further investigations into their mechanisms of action and potential clinical applications .

Data Tables

Activity Cell Line/Pathogen IC50 (µM) Reference
AnticancerPC310
AnticancerMCF-710
AnticancerHT-2912
AntibacterialMRSA-

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(4-fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation or multi-step substitution reactions. For example, analogs like 3-(4-(4-chlorophenoxy)butyl)-2-methylquinazolin-4(3H)-one (73% yield) were prepared using microwave irradiation, where reaction time, solvent polarity, and temperature were critical . Optimization strategies include:
  • Catalyst selection : Acidic conditions (e.g., acetic acid) improve cyclization efficiency .
  • Solvent systems : Ethanol or DMF enhances solubility of intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenoxy ring may require longer reaction times but improve stability .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign signals for the quinazolinone core (e.g., C-4 carbonyl at ~165 ppm) and fluorophenoxy substituents (e.g., aromatic protons at 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation, as demonstrated for 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4(3H)-one (CCDC 1267/4204) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 363) .

Advanced Research Questions

Q. How do structural modifications at the phenoxy and methyl groups influence the compound’s bioactivity?

  • Methodological Answer : Systematic SAR studies reveal:
  • Phenoxy substituents : Fluorine at the para position enhances antioxidant activity (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one, P<0.5) due to increased electron-withdrawing effects .
  • Methyl group : Retention at C-2 stabilizes the quinazolinone core, improving binding to targets like 5-HT receptors .
  • Hybrid derivatives : Adding 1,3,4-oxadiazole moieties (e.g., 3-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives) enhances analgesic activity by 40% compared to parent structures .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions arise from variations in assay protocols or impurity profiles. Mitigation approaches include:
  • Standardized assays : Use the same cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and positive controls (e.g., phenylbutazone) .
  • Purity validation : Re-crystallize compounds and confirm purity via DSC/TGA to exclude solvent interference .
  • Meta-analysis : Compare data across studies using fluorophenoxy analogs to identify trends in IC50 values .

Q. How can computational methods aid in designing derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like Mycobacterium tuberculosis enoyl-ACP reductase. For example, 3-(((substituted phenyl)amino)methyl) derivatives showed docking scores of −9.2 kcal/mol, correlating with experimental MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.